![molecular formula C14H19NO4 B8238297 Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B8238297.png)
Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate
Overview
Description
Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of propanoic acid and features a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate typically involves the esterification of 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The benzyloxycarbonylamino group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid and ethanol.
Reduction: Ethyl 2-amino-2-methyl-propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives.
Biology: Employed in the study of enzyme mechanisms and protein synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild conditions, revealing the free amino group.
Comparison with Similar Compounds
Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-(tert-butoxycarbonylamino)-2-methyl-propanoate: Similar protecting group but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Ethyl 2-(methoxycarbonylamino)-2-methyl-propanoate: Features a methoxycarbonyl group, which is less bulky and offers different reactivity.
Ethyl 2-(benzyloxycarbonylamino)-2-ethyl-propanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of protecting group and ester functionality, making it particularly useful in the synthesis of amino acid derivatives and peptide-based compounds.
Properties
IUPAC Name |
ethyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-18-12(16)14(2,3)15-13(17)19-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOOZWJOHBIBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

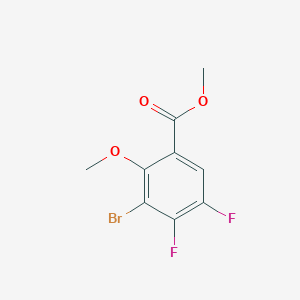

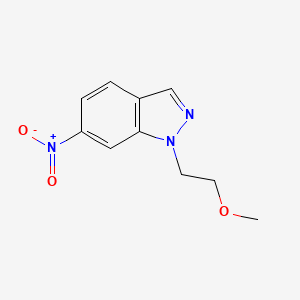
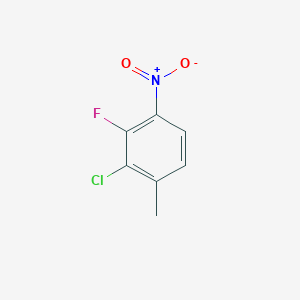

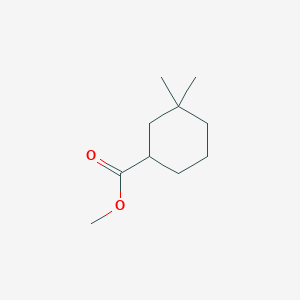
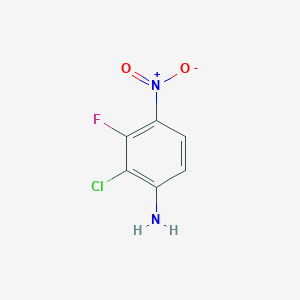
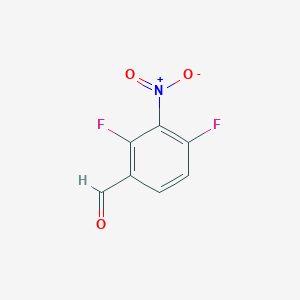
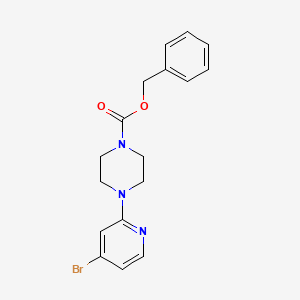


![3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8238291.png)
amino}-2-methylpropanoate](/img/structure/B8238306.png)

